molecular formula C9H10N4O3 B1396394 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid CAS No. 1322604-60-3

3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

Cat. No.: B1396394
CAS No.: 1322604-60-3
M. Wt: 222.2 g/mol
InChI Key: ZYWNQAZDLIXYSC-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

3-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)propanoic acid is a heterocyclic organic compound belonging to the triazolo[4,3-b]pyridazine family. This class of compounds is characterized by a fused bicyclic structure combining a triazole ring and a pyridazine moiety. The compound is further classified as a propanoic acid derivative due to its carboxylic acid functional group.

IUPAC Name :
3-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)propanoic acid.

Systematic Nomenclature :

  • Parent ring system : Triazolo[4,3-b]pyridazine
  • Substituents :
    • Methoxy group (-OCH₃) at position 6 of the pyridazine ring
    • Propanoic acid chain (-CH₂CH₂COOH) at position 3 of the triazole ring.

Synonyms :

Common Synonyms CAS Registry Number
1322604-60-3 1322604-60-3
3-{6-Methoxy-triazolo[4,3-b]pyridazin-3-yl}propanoic acid 827-746-7
MFCD19691808 33050-38-3 (related derivative)

Structural Components and Molecular Properties

The compound’s structure integrates three distinct components:

  • Triazolo[4,3-b]pyridazine core : A bicyclic system with a triazole ring (positions 1-3) fused to a pyridazine ring (positions 4-6).
  • Methoxy substituent : Located at position 6 of the pyridazine ring, contributing to electronic modulation.
  • Propanoic acid side chain : Attached to position 3 of the triazole ring, enabling hydrogen bonding and solubility.

Molecular Formula : C₉H₁₀N₄O₃.
Molecular Weight : 222.20 g/mol.

Key Structural Descriptors :

Property Value/Description
SMILES COC1=NN2C(=NN=C2CCC(=O)O)C=C1
InChI Key ZYWNQAZDLIXYSC-UHFFFAOYSA-N
Hybridization sp² (aromatic rings), sp³ (propanoic chain)
Hydrogen Bond Donors 1 (carboxylic acid -OH)
Hydrogen Bond Acceptors 5 (triazole N, pyridazine N, methoxy O, carboxylic O)

Spatial Features :

  • Planarity : The fused triazolo-pyridazine system adopts a planar conformation, stabilized by π-π interactions.
  • Torsional Flexibility : The propanoic acid chain introduces limited rotational freedom, influencing molecular docking interactions.

Spectroscopic Signatures :

  • Infrared (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O of methoxy), and ~3100 cm⁻¹ (O-H stretch).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : δ 3.9 ppm (methoxy -OCH₃), δ 2.7–3.1 ppm (propanoic chain -CH₂-), δ 8.1–8.3 ppm (aromatic protons).
    • ¹³C NMR : δ 168–172 ppm (carboxylic acid C=O), δ 55 ppm (methoxy -OCH₃), δ 120–150 ppm (aromatic carbons).

Properties

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-16-8-4-2-6-10-11-7(13(6)12-8)3-5-9(14)15/h2,4H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWNQAZDLIXYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322604-60-3
Record name 3-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with an alkyne under acidic or basic conditions.

  • **Formation of the Pyridazine

Biological Activity

3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the following properties:

  • IUPAC Name : this compound
  • Molecular Formula : C9H10N4O3
  • Molecular Weight : 222.2 g/mol
  • CAS Number : 1322604-60-3

The structure features a triazolo-pyridazine core linked to a propanoic acid moiety, which is believed to contribute to its biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

  • Antitumor Activity : Similar compounds have shown cytotoxic effects against cancer cell lines. For instance, derivatives of triazolo-pyridazine have demonstrated significant inhibitory activity against c-Met kinase and various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating moderate to high potency .
  • Mechanism of Action : The compound's potential mechanism involves the inhibition of specific kinases involved in cancer progression. Studies have shown that certain triazolo-pyridazine derivatives can induce apoptosis in cancer cells and disrupt cell cycle progression .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds provides insights into the unique properties of this compound.

Compound NameStructural FeaturesUnique Properties
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3-thiazol-2-yl)propanamideTriazolo-pyridazine core + thiazole moietyEnhanced biological activity due to dual heterocyclic structure
6-amino-[1,2,4]triazolo[4,3-b]pyridazine derivativesTriazolo-pyridazine coreLimited by lack of thiazole functionality
Benzothiazole-containing compoundsBenzothiazole ringMay lack triazole-related activities

This table highlights how the combination of triazole and pyridazine functionalities may enhance biological activity compared to simpler structures lacking these components .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • In Vitro Studies : Research has shown that triazolo-pyridazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported IC50 values for a related compound (designated as compound 12e) against A549 (1.06 µM), MCF-7 (1.23 µM), and HeLa (2.73 µM) cells .
  • C-Met Kinase Inhibition : Another study demonstrated that certain derivatives possess potent inhibitory effects on c-Met kinase with comparable efficacy to established inhibitors like Foretinib . The potential for these compounds to serve as lead candidates in drug development is significant.

Comparison with Similar Compounds

Chloro-Substituted Analogues

  • 3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid (CAS: 902502-24-3) Molecular formula: C₈H₇ClN₄O₂ Molecular weight: 226.62 g/mol Key differences: The methoxy group is replaced with a chloro substituent, reducing electron density and increasing lipophilicity (ClogP: 1.2 vs. 0.8 for the methoxy analogue). This substitution is associated with altered pharmacokinetic properties, such as improved membrane permeability but reduced solubility .

Pyrazole-Substituted Analogues

  • 3-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid (CAS: 1322604-64-7) Molecular formula: C₁₃H₁₄N₆O₂ Molecular weight: 286.29 g/mol Key differences: The methoxy group is replaced with a 3,5-dimethylpyrazole ring, introducing steric bulk and additional hydrogen-bonding sites. This modification enhances affinity for kinases like TRAF6 E3 ligase, as demonstrated in biochemical assays .

Fluorophenyl-Substituted Analogues

  • This derivative showed moderate inhibitory activity against BRD4 bromodomains in crystallographic studies .

Physicochemical Properties

Compound logP Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
3-(6-Methoxy-...propanoic acid 0.8 1.2 (pH 7.4) 2 6
3-(6-Chloro-...propanoic acid 1.2 0.8 (pH 7.4) 2 5
3-(6-(3,5-Dimethylpyrazol-1-yl)-... 2.1 0.3 (pH 7.4) 2 7

Key observations :

  • The methoxy analogue exhibits higher aqueous solubility compared to chloro and pyrazole derivatives, attributed to its polar substituent.
  • Increased logP values in chloro and pyrazole analogues correlate with enhanced cellular uptake but may compromise bioavailability.

Kinase Inhibition

  • The methoxy derivative demonstrated IC₅₀ = 1.2 µM against BRD4 bromodomains in enzyme-linked immunosorbent assays (ELISAs), while the chloro analogue showed reduced potency (IC₅₀ = 3.5 µM) .
  • The pyrazole-substituted analogue exhibited superior activity against TRAF6 E3 ligase (IC₅₀ = 0.8 µM ), likely due to additional hydrophobic interactions with the enzyme’s active site .

Anticancer Activity

  • In a panel of 60 cancer cell lines (NCI-60), the methoxy derivative displayed broad-spectrum antiproliferative activity (GI₅₀ = 2–10 µM ), outperforming the fluorophenyl analogue (GI₅₀ = 5–20 µM ) .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid?

Methodological Answer:
The synthesis typically involves multi-step pathways, including:

  • Ring Formation: Cyclization of pyridazine precursors with triazole-forming reagents under controlled temperatures (60–80°C) .
  • Functionalization: Methoxy group introduction via nucleophilic substitution or coupling reactions using methoxide sources .
  • Propanoic Acid Attachment: Carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the triazolopyridazine core to the propanoic acid moiety .

Critical Conditions:

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates.
  • Catalysts: Palladium for cross-coupling steps; acidic/basic conditions for cyclization .
  • Purity Control: NMR and LC-MS for intermediate validation .

Basic: How is the structural integrity of this compound validated in synthetic chemistry?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: Confirms regiochemistry of the triazole ring and methoxy group positioning .
    • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ = 379.42 for derivatives) .
  • Elemental Analysis: Ensures stoichiometric ratios of C, H, N, and O .
  • X-ray Crystallography: Resolves ambiguous substituent orientations in analogs .

Advanced: What strategies resolve contradictions in reported kinase inhibition data for this compound?

Methodological Answer:
Discrepancies in kinase inhibition efficacy often arise from:

  • Assay Variability: Use standardized ATP concentrations (e.g., 10 µM) and control inhibitors (e.g., staurosporine) to normalize IC50 values .
  • Structural Confounders: Compare analogs (e.g., chlorine vs. methoxy substituents) to isolate electronic effects on binding .
  • Cellular Context: Validate in-cell kinase activity via Western blotting for phosphorylated targets (e.g., ERK or AKT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Reactant of Route 2
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

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